![molecular formula C16H22N2O5 B14629399 N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine CAS No. 56609-93-9](/img/structure/B14629399.png)
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine is a synthetic compound that belongs to the class of organic compounds known as peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-valine, and a methyl group attached to the glycine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Coupling Reaction: The protected L-valine is then coupled with N-methylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The methyl group on the glycine residue can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to remove the benzyloxycarbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major product is the free amino acid derivative.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Substitution: The products are substituted derivatives of the original compound.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in further reactions, allowing the compound to exert its effects.
類似化合物との比較
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: This compound also contains a benzyloxycarbonyl protecting group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: This compound is a potent inhibitor of prolidase and is used in biochemical research.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: This compound is used as a building block in peptide synthesis and as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in peptide synthesis and research.
特性
CAS番号 |
56609-93-9 |
|---|---|
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC名 |
2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(21)18(3)9-13(19)20)17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,22)(H,19,20)/t14-/m0/s1 |
InChIキー |
HWEKMKZHDLNZKR-AWEZNQCLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


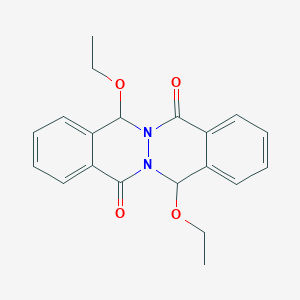
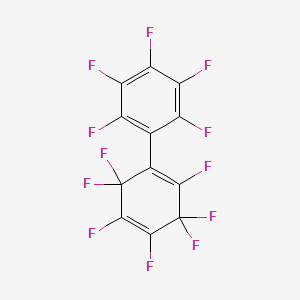

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)

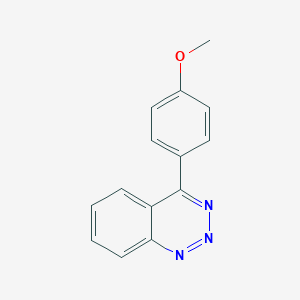
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
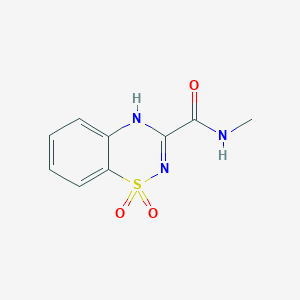

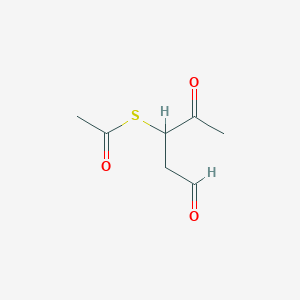
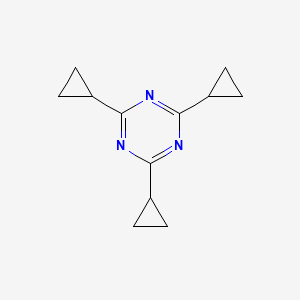
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
